Comparative Physicochemical Descriptors: Lipophilicity and Hydrogen-Bonding Capacity Relative to Metoclopramide
The target compound lacks the ionizable diethylamino group (pKa ~9.3) present in metoclopramide and instead contains a neutral hydroxyethyl linker and a furan ring. This substitution eliminates a basic amine center, reducing the number of hydrogen-bond donors from 2 (in metoclopramide) to 1, and increasing the number of hydrogen-bond acceptors from 5 to 5, while adding a furan oxygen as a weak H-bond acceptor [1]. The computed LogP (XLogP3) for the target compound is 1.8, compared to 1.5 for metoclopramide, indicating moderately higher lipophilicity [1][2]. The topological polar surface area (TPSA) is 71.8 Ų versus 96.7 Ų for metoclopramide, suggesting enhanced passive membrane permeability potential [1][2].
| Evidence Dimension | Physicochemical properties (LogP, HBD, HBA, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; HBD = 1; HBA = 5; TPSA = 71.8 Ų |
| Comparator Or Baseline | Metoclopramide: XLogP3 = 1.5; HBD = 2; HBA = 5; TPSA = 96.7 Ų |
| Quantified Difference | ΔLogP = +0.3; ΔHBD = −1; ΔTPSA = −24.9 Ų |
| Conditions | Computed properties from PubChem (XLogP3, TPSA) |
Why This Matters
The absence of a basic amine and lower TPSA differentiate the compound's permeability and distribution profile, which is critical for selecting screening compounds with distinct ADME behavior from clinical benzamide drugs.
- [1] PubChem Compound Summary for CID 71798312, 5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71798312 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for Metoclopramide (CID 4168). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4168 (accessed 2026-04-29). View Source
